TRPV1 Antagonist Activity: Moderate Potency with Defined IC50 in a Functional Assay
N-(2-tert-butylphenyl)methanesulfonamide demonstrates measurable antagonist activity at the human TRPV1 receptor, with an IC50 of 1990 nM (1.99 µM) in a FLIPR-based assay using CHOK1 cells at pH 6.0–6.3 [1]. This potency, while moderate, is quantitatively defined and enables SAR studies where ortho-substitution effects are probed. In contrast, optimized sulfonamide-based TRPV1 antagonists in the literature can achieve nanomolar potency (e.g., IC50 = 15 nM) but often feature more complex scaffolds [2]. The 1.99 µM value serves as a benchmark for comparing the impact of ortho-tert-butyl substitution on TRPV1 antagonism.
| Evidence Dimension | TRPV1 Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | 1990 nM (1.99 µM) |
| Comparator Or Baseline | Optimized sulfonamide TRPV1 antagonist (e.g., 15 nM) |
| Quantified Difference | ~133-fold lower potency |
| Conditions | FLIPR assay, human TRPV1 expressed in CHOK1 cells, pH 6.0-6.3 |
Why This Matters
The defined IC50 allows researchers to evaluate the ortho-tert-butylphenyl motif in TRPV1 antagonist design, distinguishing it from more potent but structurally distinct sulfonamide-based ligands.
- [1] BindingDB. (n.d.). Affinity Data: IC50 = 1.99E+3 nM for N-(2-tert-butylphenyl)methanesulfonamide at human TRPV1. University of California, San Diego. Retrieved April 21, 2026, from http://bdb8.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=lidic50&monomerid=50385656 View Source
- [2] BindingDB. (n.d.). Affinity Data: IC50 = 15 nM for a sulfonamide TRPV1 antagonist. University of California, San Diego. Retrieved April 21, 2026, from https://www.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
